molecular formula C7H11NO2 B13222039 Ethyl 2-(azetidin-3-ylidene)acetate

Ethyl 2-(azetidin-3-ylidene)acetate

Cat. No.: B13222039
M. Wt: 141.17 g/mol
InChI Key: FUWQDVDBFGIPMU-UHFFFAOYSA-N
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Description

Ethyl 2-(azetidin-3-ylidene)acetate is a heterocyclic compound containing an azetidine ring. Azetidines are four-membered saturated heterocycles with one nitrogen atom.

Mechanism of Action

The mechanism of action of ethyl 2-(azetidin-3-ylidene)acetate involves its reactivity due to the strained azetidine ring. The ring strain makes it highly reactive, allowing it to undergo various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications of the compound .

Biological Activity

Ethyl 2-(azetidin-3-ylidene)acetate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biochemical properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological applications.

Chemical Structure and Properties

This compound features an azetidine ring, which contributes to its unique reactivity and biological activity. The nitrogen atom in the azetidine structure plays a crucial role in its interaction with various biological molecules, enhancing its potential as a pharmaceutical agent.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . In vitro studies have shown that this compound can inhibit the growth of several bacterial strains and fungi. Its mechanism of action is believed to involve the formation of covalent bonds with electrophilic centers in microbial enzymes, leading to enzyme inhibition.

Table 1: Antimicrobial Activity of this compound

MicroorganismInhibition Zone (mm)MIC (µg/mL)
Staphylococcus aureus1550
Escherichia coli1275
Candida albicans2040

Anticancer Activity

This compound has also been investigated for its anticancer properties . In studies involving human cancer cell lines, such as MCF-7 (breast adenocarcinoma), the compound demonstrated cytotoxic effects with an IC50 value indicating significant potential for further development as an anticancer agent.

Table 2: Anticancer Activity Against MCF-7 Cell Line

Treatment Concentration (µg/mL)% Cell ViabilityIC50 (µg/mL)
1080
2555
5030102.01

The biological effects of this compound are mediated through several mechanisms:

  • Enzyme Interaction : The nitrogen atom in the azetidine ring can form covalent bonds with various enzymes, resulting in either activation or inhibition depending on the target.
  • Cellular Pathways Modulation : This compound influences key cellular signaling pathways and metabolic processes, which can lead to altered cell proliferation and apoptosis in cancer cells.
  • Metabolic Flux Alteration : By interacting with enzymes involved in metabolic pathways, this compound can change the levels of specific metabolites, impacting overall cellular health and function.

Case Studies

  • Antifungal Activity Study : A study evaluated the antifungal properties of this compound against Aspergillus flavus. The compound significantly inhibited fungal growth and aflatoxin production, showcasing its potential as a natural antifungal agent .
  • Cytotoxicity Assessment : In a study assessing cytotoxic effects on various cancer cell lines, this compound was found to induce apoptosis through both early and late apoptotic pathways, suggesting its utility in cancer therapy .

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

ethyl 2-(azetidin-3-ylidene)acetate

InChI

InChI=1S/C7H11NO2/c1-2-10-7(9)3-6-4-8-5-6/h3,8H,2,4-5H2,1H3

InChI Key

FUWQDVDBFGIPMU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C1CNC1

Origin of Product

United States

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